N-(4-acetylphenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

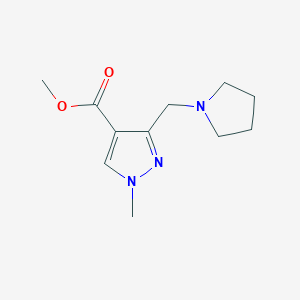

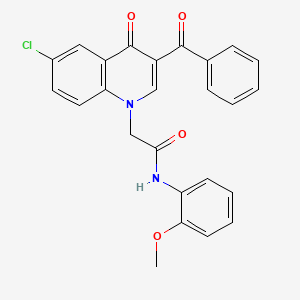

N-(4-Acetylphenyl)nicotinamide is a biochemical used for proteomics research . Its molecular formula is C14H12N2O2 and it has a molecular weight of 240.26 .

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)nicotinamide is characterized by its molecular formula C14H12N2O2 . More detailed structural analysis can be obtained through spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS .Chemical Reactions Analysis

N-(4-acetylphenyl)nicotinamide has been involved in various chemical reactions. For example, it has been used in the hydrogenation process where a stabilized Pd nanoparticle-organic-silica catalyst was used to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)nicotinamide can be inferred from its molecular formula C14H12N2O2 and its molecular weight of 240.26 .Applications De Recherche Scientifique

Anticancer Activity

N-(4-acetylphenyl)nicotinamide: has been studied for its potential as an anticancer agent. It has been designed and synthesized as part of a new set of nicotinamide derivatives targeting VEGFR-2 , a receptor tyrosine kinase responsible for angiogenesis in cancer cells . These compounds, including N-(4-acetylphenyl)nicotinamide , have shown promising anti-proliferative activities against human cancer cell lines such as HCT-116 and HepG2 .

Immunomodulatory Effects

The same set of nicotinamide derivatives has been evaluated for their immunomodulatory effects. The inhibition of VEGFR-2 can also modulate the immune response, potentially enhancing the body’s ability to fight cancer . This dual role makes N-(4-acetylphenyl)nicotinamide a compound of interest in the development of new immunotherapies.

Antibacterial and Antibiofilm Properties

Research has indicated that nicotinamide derivatives, including N-(4-acetylphenyl)nicotinamide , possess antibacterial and antibiofilm properties . These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting bacterial growth and biofilm formation, which is crucial in combating persistent infections.

Computational Analyses for Drug Design

N-(4-acetylphenyl)nicotinamide: has been the subject of computational analyses to predict its behavior and interactions at the molecular level . Such studies are vital for drug design, allowing researchers to simulate and optimize the compound’s properties before synthesis and testing.

Antioxidant Potential

Nicotinamide derivatives are associated with antioxidant properties, which are essential in reducing oxidative stress within the body . N-(4-acetylphenyl)nicotinamide may contribute to this effect, potentially aiding in the prevention of diseases related to oxidative damage.

ADMET Profiling

The compound has been profiled for its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics to determine its drug-likeness and potential as a therapeutic agent . This profiling is a critical step in the drug development process, ensuring that a compound has the appropriate properties to be safe and effective in humans.

Mécanisme D'action

Target of Action

N-(4-acetylphenyl)nicotinamide is a biochemical used in proteomics research . It has been found to be a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD salvage pathway . NAMPT plays a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .

Mode of Action

N-(4-acetylphenyl)nicotinamide interacts with its target, NAMPT, to increase intracellular levels of NAD+ . This interaction induces metabolic and transcriptional reprogramming within the cell . The compound’s mode of action is primarily through the enhancement of NAMPT activity, which subsequently boosts the NAD+ pool within the cell .

Biochemical Pathways

N-(4-acetylphenyl)nicotinamide affects the NAD salvage pathway, a critical biochemical pathway in mammalian cells . This pathway is responsible for the synthesis of NAD+ from nicotinamide . By activating NAMPT, N-(4-acetylphenyl)nicotinamide increases the production of NAD+, affecting downstream processes such as cellular energy metabolism, DNA repair, and transcription regulation .

Pharmacokinetics

It is known that nicotinamide, a related compound, shows biphasic elimination with dose-dependent changes in half-life when administered to mice

Result of Action

The activation of NAMPT by N-(4-acetylphenyl)nicotinamide leads to an increase in intracellular NAD+ levels . This increase in NAD+ can have various molecular and cellular effects, including enhanced energy metabolism, improved DNA repair mechanisms, and altered transcription regulation . These changes can potentially confer neuroprotective benefits .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-acetylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWLVFFTMWIVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)

![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2563220.png)

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)

![2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2563230.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)

![1-((2-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563237.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea](/img/structure/B2563238.png)